molecular formula C18H22N4OS B1203849 1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone

1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone

Cat. No. B1203849
M. Wt: 342.5 g/mol
InChI Key: QEAGUQGAHXBMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone is a member of phthalazines.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone and its derivatives demonstrate significant antibacterial and antimicrobial activities. Research indicates the synthesis of various compounds, including those with piperidine, showing promising antibacterial effects against organisms such as Staphylococcus aureus and Escherichia coli. Notably, certain compounds exhibit high efficacy in antimicrobial activities, with some showing minimum inhibitory concentrations (MIC50) values of 2.22 μg/mL against Candida albicans (Tomar et al., 2007), (Merugu et al., 2010).

Antiviral Applications

Derivatives of this compound show potential in antiviral applications, particularly in inhibiting HIV. Studies demonstrate the synthesis of compounds with potential as non-nucleoside reverse transcriptase inhibitors, offering a promising avenue for anti-HIV drug development (Al-Masoudi et al., 2007).

Wound-Healing Properties

Some synthesized derivatives of this compound have been evaluated for their wound-healing properties. Compounds like 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives demonstrate significant wound healing, increased collagenation, and epithelialization in incision and dead space wound models on rats (Vinaya et al., 2009).

Antiallergy Activity

Research on 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are structurally related to 1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone, indicates potent antiallergy activity. These compounds have shown efficacy in IgE-mediated models, suggesting their potential in treating allergic reactions (Walsh et al., 1989).

Antileukemic Activity

Some derivatives exhibit antileukemic activity, particularly against human leukemic cell lines. The presence of specific functional groups enhances their antiproliferative effects, making them candidates for further exploration in leukemia treatment (Vinaya et al., 2012).

properties

Product Name

1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

1-piperidin-1-yl-2-[4-(prop-2-enylamino)phthalazin-1-yl]sulfanylethanone

InChI

InChI=1S/C18H22N4OS/c1-2-10-19-17-14-8-4-5-9-15(14)18(21-20-17)24-13-16(23)22-11-6-3-7-12-22/h2,4-5,8-9H,1,3,6-7,10-13H2,(H,19,20)

InChI Key

QEAGUQGAHXBMLP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NN=C(C2=CC=CC=C21)SCC(=O)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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